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Compound of Interest

Compound Name: Sotuletinib hydrochloride

Cat. No.: B11929079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sotuletinib hydrochloride, also known as BLZ945, is a potent and selective orally

bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of

macrophage and microglia function.[1][2][3] This technical guide provides a comprehensive

overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of Sotuletinib,

with a focus on quantitative data, experimental methodologies, and the underlying signaling

pathways.

Pharmacokinetics
Sotuletinib has been evaluated in a range of preclinical species and in human clinical trials. The

following tables summarize the available quantitative pharmacokinetic data.

Preclinical Pharmacokinetics
While comprehensive public data on the preclinical pharmacokinetics of Sotuletinib is limited,

available information from various studies in mice and rats provides insights into its absorption,

distribution, metabolism, and excretion.

Table 1: Preclinical Pharmacokinetic Parameters of Sotuletinib (BLZ945)
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Species
Dose and
Route

Cmax Tmax AUC
Half-life
(t1/2)

Key
Findings

Mouse

200 mg/kg,

single oral

dose

- - -

>16 hours

(pharmaco

dynamic

effect)

A single

dose

suppresse

d CSF-1R

phosphoryl

ation for

over 16

hours,

suggesting

sustained

target

engageme

nt.[2]

Rat

150

mg/kg/day,

oral

gavage

- - - -

Continuous

daily

dosing led

to

sustained

exposure

and

pharmacod

ynamic

effects on

liver

enzymes.

[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve. Data not publicly available is denoted

by "-".

Clinical Pharmacokinetics
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A Phase I/II clinical trial (NCT02829723) in patients with advanced solid tumors has provided

initial pharmacokinetic data for Sotuletinib in humans.[5]

Table 2: Human Pharmacokinetic Parameters of Sotuletinib (BLZ945) from a Phase I Study

Dose
Range

Route of
Administr
ation

Cmax Tmax AUC
Half-life
(t1/2)

Key
Findings

300 mg -

1600 mg

QD and

600 mg

BID (Q1W

schedule)

Oral - - -
15 - 24

hours

Exposure

increases

were less

than dose-

proportiona

l after

600/700

mg doses.

[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve. QD: Once daily; BID: Twice daily; Q1W:

Once weekly. Data not publicly available is denoted by "-".

Metabolism
In vitro studies using human hepatocytes have shown that Sotuletinib is metabolized, with one

of its metabolites, M9, being a structural isomer (diastereomer) that is approximately 4-fold less

potent than the parent compound.[6] The formation of M9 is mediated by P450 oxidation of the

hydroxyl group on Sotuletinib, followed by aldo-keto reduction.[6] This isomerization to M9

accounted for 24% of the intrinsic clearance in human hepatocytes.[6]

Pharmacodynamics
Sotuletinib exerts its pharmacological effects by inhibiting the CSF-1R signaling pathway, which

is crucial for the survival, proliferation, and differentiation of macrophages and microglia.

In Vitro Pharmacodynamics
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Sotuletinib has demonstrated potent and selective inhibition of CSF-1R in various in vitro

assays.

Table 3: In Vitro Potency of Sotuletinib (BLZ945)

Assay System IC50 / EC50 Key Findings

CSF-1R Kinase

Activity
Cell-free assay 1 nM

Highly potent inhibitor

of the CSF-1R kinase.

[1]

M-CSF-dependent

Cell Proliferation

M-NFS-60 murine

leukemia cell line
67 nM

Effectively inhibits the

proliferation of cells

dependent on CSF-1

signaling.[2]

CSF-1R

Phosphorylation

HEK293 cells

overexpressing

human CSF-1R

58 nM

Blocks the

autophosphorylation

and activation of the

CSF-1R.[2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Preclinical In Vivo Pharmacodynamics
In vivo studies in various preclinical cancer models have demonstrated the ability of Sotuletinib

to modulate the tumor microenvironment and inhibit tumor growth.

Key Preclinical Pharmacodynamic Findings:

Macrophage Depletion: In a mouse model of mammary cancer, oral administration of

Sotuletinib at 200 mg/kg daily resulted in a significant reduction in macrophage content in

both the tumor and the liver.[7]

Inhibition of Osteoclastogenesis: Sotuletinib has been shown to inhibit the formation of

osteoclasts, which are responsible for bone resorption, suggesting its potential in treating

tumor-induced osteolytic lesions.[2]
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Anti-tumor Efficacy: Sotuletinib has demonstrated anti-tumor activity in preclinical models of

glioma, mammary cancer, and cervical cancer.[8][9]

Modulation of Liver Enzymes: In rats, daily oral administration of 150 mg/kg Sotuletinib led to

an elevation in liver enzymes (ALT and AST) without signs of hepatocellular injury.[4] This

effect was attributed to the depletion of Kupffer cells, the resident macrophages in the liver,

which are involved in the clearance of these enzymes.[4]

Signaling Pathway and Experimental Workflows
CSF-1R Signaling Pathway
Sotuletinib targets the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to

CSF-1R leads to receptor dimerization and autophosphorylation of tyrosine residues in the

intracellular domain. This activates downstream signaling cascades, including the PI3K/AKT

and MAPK pathways, which promote the survival, proliferation, and differentiation of

macrophages and microglia. Sotuletinib inhibits this process by blocking the kinase activity of

CSF-1R.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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